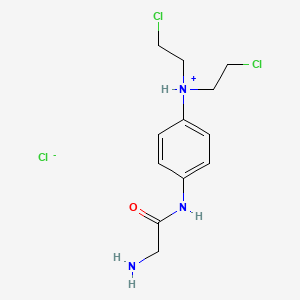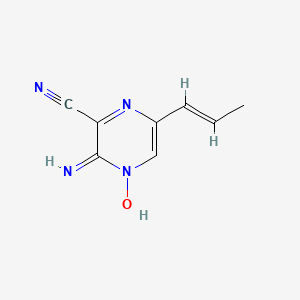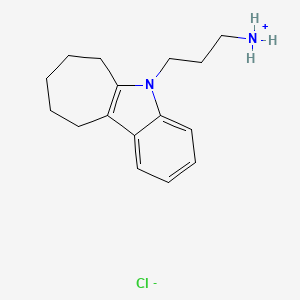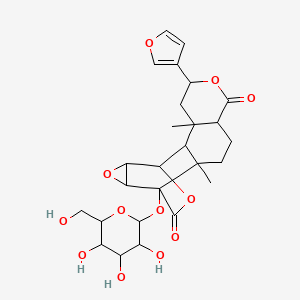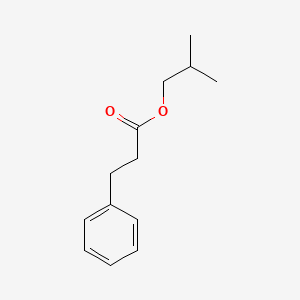
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries. This specific compound is characterized by the presence of two hydroxyl groups and an ethylhexyl side chain attached to the anthraquinone core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone typically involves the alkylation of 1,4-dihydroxyanthraquinone with 2-ethylhexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The ethylhexyl side chain can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are employed.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various alkyl or aryl substituted anthraquinones.
科学的研究の応用
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone involves its interaction with cellular components, leading to various biochemical effects. The hydroxyl groups can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger apoptosis pathways, making the compound a potential candidate for cancer therapy. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes.
類似化合物との比較
1,4-Dihydroxyanthraquinone: Lacks the ethylhexyl side chain, resulting in different solubility and reactivity.
2-Ethylhexyl anthraquinone: Lacks the hydroxyl groups, affecting its redox properties.
2-(2-Ethylhexyl)-1,4-dimethoxyanthraquinone: Contains methoxy groups instead of hydroxyl groups, altering its chemical behavior.
Uniqueness: 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone is unique due to the presence of both hydroxyl groups and the ethylhexyl side chain. This combination imparts distinct solubility, reactivity, and biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
41450-96-8 |
|---|---|
分子式 |
C22H24O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
2-(2-ethylhexyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H24O4/c1-3-5-8-13(4-2)11-14-12-17(23)18-19(20(14)24)22(26)16-10-7-6-9-15(16)21(18)25/h6-7,9-10,12-13,23-24H,3-5,8,11H2,1-2H3 |
InChIキー |
HLWZIPJMZTXXSF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


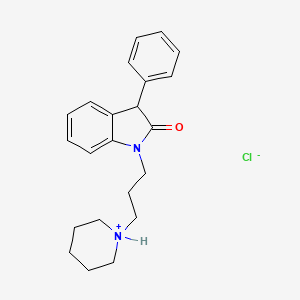

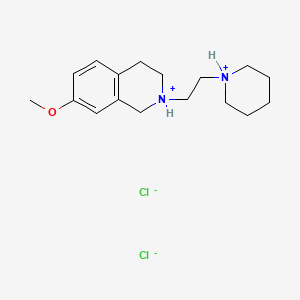
![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)
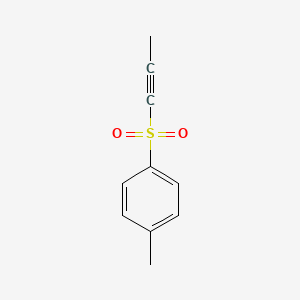

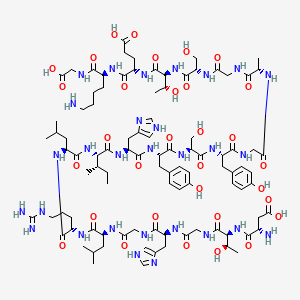
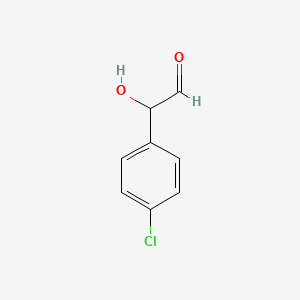
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
